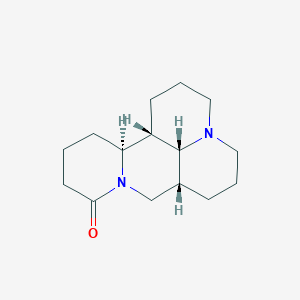
3-(2-(Benzyloxy)phenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Benzyloxy)phenyl)-N’-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a benzyloxyphenyl group and a pyridinylmethylene moiety, contributes to its distinct chemical properties and reactivity.
准备方法
合成路线和反应条件
3-(2-(苄氧基)苯基)-N'-(吡啶-3-基亚甲基)-1H-吡唑-5-碳酰肼的合成通常涉及多步过程。一种常见的方法包括将 2-(苄氧基)苯甲醛与水合肼缩合,形成相应的腙。然后将该中间体与吡啶-3-甲醛在合适的催化剂存在下反应,得到最终产物。反应条件通常涉及在乙醇或其他合适的溶剂中回流,并添加酸催化剂以促进缩合反应。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流反应器和自动化合成平台可以提高工艺效率和产率。此外,优化反应条件,例如温度、压力和催化剂浓度,对于大规模生产至关重要。
化学反应分析
反应类型
3-(2-(苄氧基)苯基)-N'-(吡啶-3-基亚甲基)-1H-吡唑-5-碳酰肼会发生各种化学反应,包括:
氧化: 该化合物可以使用常见的氧化剂,如高锰酸钾或过氧化氢来氧化。
还原: 可以使用还原剂,如硼氢化钠或氢化锂铝进行还原反应。
取代: 化合物中的芳香环可以进行亲电和亲核取代反应。
常用试剂和条件
氧化: 在酸性或碱性介质中的高锰酸钾。
还原: 在甲醇或乙醇中的硼氢化钠。
取代: 在路易斯酸催化剂存在下,使用溴或氯进行卤化。
形成的主要产物
氧化: 形成羧酸或酮。
还原: 形成醇或胺。
取代: 形成卤代衍生物。
科学研究应用
3-(2-(苄氧基)苯基)-N'-(吡啶-3-基亚甲基)-1H-吡唑-5-碳酰肼具有多种科学研究应用:
化学: 用作合成更复杂分子的构建模块。
生物学: 研究其作为酶抑制剂或受体调节剂的潜力。
医学: 研究其抗炎、抗癌和抗菌特性。
工业: 用于开发新材料和化学工艺。
作用机制
3-(2-(苄氧基)苯基)-N'-(吡啶-3-基亚甲基)-1H-吡唑-5-碳酰肼的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以通过与活性位点结合来抑制酶活性,或通过与结合位点相互作用来调节受体功能。这些相互作用会导致细胞通路和生理反应发生改变。
相似化合物的比较
类似化合物
独特性
3-(2-(苄氧基)苯基)-N'-(吡啶-3-基亚甲基)-1H-吡唑-5-碳酰肼由于其特定的结构特征(如苄氧基苯基和吡啶基亚甲基基团)而具有独特性,这些特征赋予其独特的化学性质和生物活性。
属性
CAS 编号 |
634895-22-0 |
|---|---|
分子式 |
C23H19N5O2 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
3-(2-phenylmethoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C23H19N5O2/c29-23(28-25-15-18-9-6-12-24-14-18)21-13-20(26-27-21)19-10-4-5-11-22(19)30-16-17-7-2-1-3-8-17/h1-15H,16H2,(H,26,27)(H,28,29)/b25-15+ |
InChI 键 |
DRORPXYWBZETIE-MFKUBSTISA-N |
手性 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=CN=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=CN=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


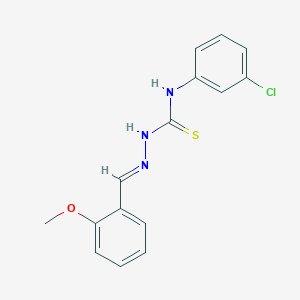
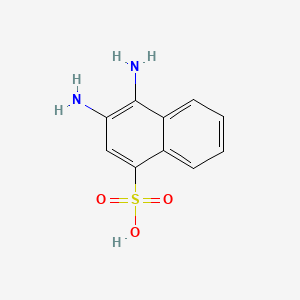
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
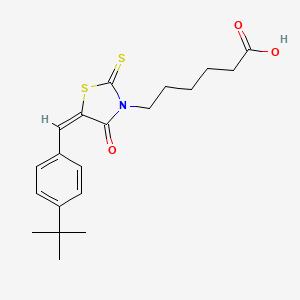
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
![(2E)-2-(3-methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12005241.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12005252.png)
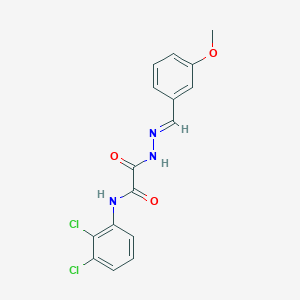
![2,6-dimethyl-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B12005259.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
![2-(4-nitrobenzylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B12005286.png)
